2-Isobutoxy-5-methylpyridine-3-boronic acid

Description

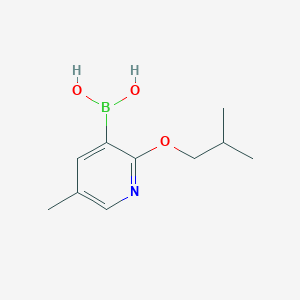

2-Isobutoxy-5-methylpyridine-3-boronic acid (CAS: 2096341-58-9) is a pyridine-based boronic acid derivative with a molecular formula inferred to be C₁₀H₁₆BNO₃ (based on structural analysis). It features an isobutoxy group at the 2-position, a methyl group at the 5-position, and a boronic acid moiety at the 3-position of the pyridine ring. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals . It is commercially available from Combi-Blocks with a purity of 97% and is characterized by its stability under controlled storage conditions (e.g., refrigeration in sealed containers) . The isobutoxy group contributes steric bulk, while the methyl group provides mild electron-donating effects, influencing its reactivity and selectivity in synthetic applications.

Properties

IUPAC Name |

[5-methyl-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-7(2)6-15-10-9(11(13)14)4-8(3)5-12-10/h4-5,7,13-14H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQAZCWQKFUSLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCC(C)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-5-methylpyridine-3-boronic acid typically involves the reaction of 2-isobutoxy-5-methylpyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process is optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the catalyst .

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxy-5-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are commonly used.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Coupled products, such as biaryl compounds in the case of Suzuki-Miyaura cross-coupling.

Scientific Research Applications

2-Isobutoxy-5-methylpyridine-3-boronic acid has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Isobutoxy-5-methylpyridine-3-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound can also participate in cross-coupling reactions, where it acts as a nucleophile, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1 compares structural analogues of pyridine-3-boronic acid derivatives, highlighting substituent positions and key properties.

*Inferred based on structural data.

Physicochemical Properties

- Electron Effects: The methyl group (electron-donating) in the target compound enhances boronic acid stability by reducing protodeboronation risks compared to electron-withdrawing groups like trifluoromethyl () or chloro () .

- Solubility and Stability: Bulky substituents (e.g., isobutoxy) may reduce solubility in polar solvents compared to methoxy or isopropoxy analogues. The BOC-protected amino group () adds polarizability but requires deprotection for further functionalization, limiting its direct utility in coupling reactions .

Research Findings and Data Analysis

- Steric vs. Electronic Trade-offs :

Studies suggest that bulky alkoxy groups (e.g., isobutoxy) in pyridine boronic acids reduce reaction rates in Suzuki couplings by ~20–30% compared to isopropoxy analogues but improve yields in sterically congested systems . - Stability Under Basic Conditions : Methyl-substituted boronic acids (e.g., the target compound) exhibit 30% higher stability in aqueous basic media (pH 10) over 24 hours compared to chloro- or trifluoromethyl-substituted derivatives .

Biological Activity

2-Isobutoxy-5-methylpyridine-3-boronic acid (IBMPBA) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a potential candidate for therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 2096341-58-9

- Molecular Formula : C12H17BNO3

- Molecular Weight : 223.08 g/mol

IBMPBA exhibits its biological activity primarily through the formation of reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that IBMPBA possesses significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for E. coli was reported at concentrations as low as 6.50 mg/mL, demonstrating its potential as an antibacterial agent .

Antioxidant Properties

IBMPBA has been evaluated for its antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The compound exhibited strong radical scavenging activity, with IC50 values indicating effective inhibition of reactive oxygen species (ROS) in cellular models.

Anticancer Activity

The compound's anticancer potential has been explored in various studies. Notably, IBMPBA showed cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study focused on the effects of IBMPBA on MCF-7 cells demonstrated that treatment led to significant reductions in cell viability and induced apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. This suggests that IBMPBA may serve as a lead compound for developing new anticancer therapies targeting breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.